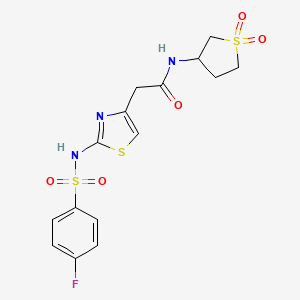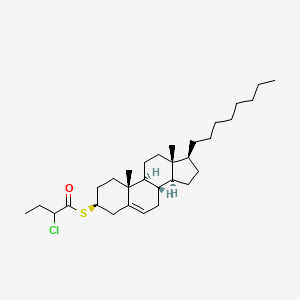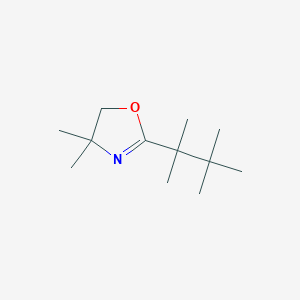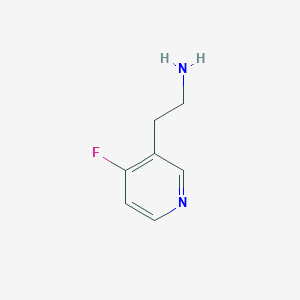
2-Hydroxybutyl piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybutyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their wide range of applications in various fields, including agriculture, medicine, and industry. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with a hydroxybutyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl piperidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and epoxides. The reaction typically takes place in ethanol at room temperature, making it a relatively simple and efficient process . The reaction conditions are mild, and the process does not require a catalyst, which makes it environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybutyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybutyl piperidine-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-Hydroxybutyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can chelate metal ions, which may inhibit metalloenzymes. Additionally, the compound can interact with cellular thiols, affecting redox balance and leading to potential cytotoxic effects. The exact molecular pathways are still under investigation, but these interactions are believed to contribute to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl piperidine-1-carbodithioate
- 2-Hydroxypropyl piperidine-1-carbodithioate
- 2-Hydroxybutyl morpholine-1-carbodithioate
Comparison
2-Hydroxybutyl piperidine-1-carbodithioate is unique due to its specific hydroxybutyl substituent, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
922164-94-1 |
|---|---|
Molekularformel |
C10H19NOS2 |
Molekulargewicht |
233.4 g/mol |
IUPAC-Name |
2-hydroxybutyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NOS2/c1-2-9(12)8-14-10(13)11-6-4-3-5-7-11/h9,12H,2-8H2,1H3 |
InChI-Schlüssel |
FDUSYVTUHZYEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC(=S)N1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)



![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)



![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)


